molecular formula C22H16N4O3S B2391587 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 396722-37-5

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2391587
CAS No.: 396722-37-5
M. Wt: 416.46
InChI Key: CILHELOYLFBJEF-UHFFFAOYSA-N
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Description

The compound N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide features a thieno[3,4-c]pyrazole core substituted with a 4-nitrophenyl group at position 2 and a 1-naphthamide moiety at position 2. Its molecular formula is C₂₂H₁₆N₄O₃S, with a calculated molecular weight of 416.45 g/mol.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-22(18-7-3-5-14-4-1-2-6-17(14)18)23-21-19-12-30-13-20(19)24-25(21)15-8-10-16(11-9-15)26(28)29/h1-11H,12-13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHELOYLFBJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Naphthamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a naphthamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets in biological systems. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thieno[3,4-c]pyrazole core may also play a role in binding to specific sites on proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, including heterocyclic cores, nitrophenyl groups, and amide functionalities:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) Biological Activity
Target Compound Thieno[3,4-c]pyrazole 4-nitrophenyl, 1-naphthamide 416.45 ~1670–1680 (inferred) Not reported
6m (C₂₁H₁₈ClN₄O₂, ) Triazole 4-chlorophenyl, naphthyloxyacetamide 393.11 1678 Not specified
1,3,4-Thiadiazole derivatives () Thiadiazole 4-nitrophenyl, methyl/hydrazine groups Varies (e.g., ~350–400) ~1678 (if present) Antimicrobial (E. coli, B. mycoides, C. albicans)
396723-70-9 () Thieno[3,4-c]pyrazole Chloropropanamide, 2-methylphenyl ~365.87 (calculated) Not reported Not reported
Key Observations:

Core Heterocycles: The target compound’s thienopyrazole core distinguishes it from triazole (6m) and thiadiazole derivatives ().

Substituent Effects :

  • Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound and ’s thiadiazoles may increase thermal stability and reactivity compared to 6m’s 4-chlorophenyl group.
  • Amide vs. Acetamide : The 1-naphthamide group in the target compound offers greater steric bulk and lipophilicity than 6m’s acetamide, which could influence solubility and membrane permeability .

Spectroscopic Data : The C=O stretch in IR (~1670–1680 cm⁻¹) aligns with amide functionalities in 6m (1678 cm⁻¹) and thiadiazoles, suggesting similar electronic environments .

Computational and Crystallographic Tools

  • Software Use : Programs like SHELXL () and Multiwfn () are standard for structural refinement and electron-density analysis. These tools would aid in comparing bond lengths, angles, and electronic properties between the target compound and analogs .

Biological Activity

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thieno[3,4-c]pyrazole core linked to a naphthamide moiety and a nitrophenyl group, which contribute to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O5SC_{22}H_{20}N_{4}O_{5}S with a molecular weight of 452.49 g/mol. The structural complexity allows for various interactions within biological systems, making it a candidate for further investigation in drug development.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ring and the introduction of the nitrophenyl group through nitration reactions using nitric acid and sulfuric acid as reagents .

Antioxidant Activity

Recent studies have demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds in this class have been tested against oxidative stress induced by toxic agents like 4-nonylphenol in aquatic species. Results indicated that these compounds could mitigate erythrocyte alterations caused by oxidative stress, suggesting their potential use as protective agents in toxicological scenarios .

Table 1: Erythrocyte Alterations Induced by 4-Nonylphenol

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
With Compound A12 ± 1.03
With Compound B0.6 ± 0.16
With Compound C28.3 ± 2.04
With Compound D3.7 ± 0.37
With Compound E29.1 ± 3.05

Antimicrobial and Anticancer Properties

The compound's potential as an antimicrobial agent has been highlighted in various studies where derivatives of thieno[3,4-c]pyrazole have shown promising activity against various pathogens . Additionally, there is evidence suggesting anticancer properties, where these compounds may inhibit cancer cell proliferation through specific molecular interactions that disrupt cellular pathways involved in tumor growth.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets within biological systems, modulating pathways related to inflammation and cell survival . Molecular docking studies could provide further insights into its binding affinities and interactions at the molecular level.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with thieno[3,4-c]pyrazole derivatives:

  • Case Study 1 : A study evaluated the anti-inflammatory effects of thieno[2,3-c]pyrazole compounds in models of endotoxin-induced inflammation. Results indicated significant reductions in inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
  • Case Study 2 : Research on antimicrobial activity revealed that certain derivatives exhibited effective inhibition against bacterial strains commonly associated with infections, indicating their potential role as lead compounds for developing new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[3,4-c]pyrazole core via cyclocondensation of thiophene derivatives with hydrazines. Subsequent functionalization introduces the 4-nitrophenyl and naphthamide groups. Key steps include:

  • Cyclization : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Nitro group introduction : Electrophilic aromatic substitution under controlled pH (e.g., HNO₃/H₂SO₄) to minimize byproducts .
  • Amidation : Employ coupling agents like EDCI/HOBt for efficient naphthamide attachment . Optimization strategies include solvent selection (e.g., DMF for solubility), temperature gradients (60–80°C for cyclization), and real-time monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm regiochemistry of the pyrazole ring and nitro/naphthamide substituents .
  • IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
    • Crystallography :
  • Single-crystal X-ray diffraction with SHELXL refinement resolves bond angles, torsion angles, and hydrogen bonding. Anisotropic displacement parameters validate thermal motion models .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can preliminary biological activity screenings be designed for this compound?

  • In vitro assays :
  • Enzyme inhibition : Use fluorogenic substrates to measure IC₅₀ against kinases or proteases (e.g., EGFR or COX-2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
    • Target prediction : Molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize targets based on binding affinity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the compound’s stereoelectronic configuration?

  • Electron density maps : Use SHELXL-generated Fo-Fc maps to identify misplaced atoms or disordered regions. Refinement with anisotropic ADPs improves accuracy for nitro group orientation .
  • Comparative analysis : Overlay structures of analogous compounds (e.g., 4-chlorophenyl derivatives) to assess conformational flexibility .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-merohedral twinning .

Q. What experimental approaches reconcile contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling :
  • Plasma stability : Incubate with liver microsomes to assess metabolic degradation (HPLC-MS/MS quantification) .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .
    • Metabolite identification : Use LC-HRMS to detect phase I/II metabolites and correlate with toxicity .
    • Formulation optimization : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance solubility and target delivery .

Q. How do solvent polarity and pH influence the compound’s stability in kinetic studies?

  • pH-dependent degradation : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 1–13) with HPLC monitoring. Nitro groups may hydrolyze under alkaline conditions .
  • Solvent effects :
  • Polar aprotic solvents (e.g., DMSO) stabilize the naphthamide moiety via hydrogen bonding .
  • Dielectric constant adjustments (ε = 20–40) modulate reaction rates in SNAr substitutions .
    • Light sensitivity : UV-vis spectroscopy tracks nitro-to-nitrito isomerization under UV exposure .

Methodological Considerations

  • Data Interpretation : Use WinGX for crystallographic metric analysis (e.g., Hirshfeld surfaces to quantify intermolecular interactions) .
  • Contradiction resolution : Employ multivariate statistics (PCA or PLS) to disentangle confounding variables in bioactivity datasets .

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